Desmethylmoramide

µ-opioid receptor β-arrestin 2 recruitment potency comparison

For researchers requiring a structurally defined methadone-class compound with 26-fold lower MOR potency (EC₅₀=1335 nM vs. 50.3 nM) to avoid ceiling effects, Desmethylmoramide is the precise tool. Its unique metabolic fate—lacking phenyl ring hydroxylation and requiring metabolite-based screening—makes it non-interchangeable with other moramides. Available as a ≥98% pure analytical reference standard for forensic toxicology and in vitro pharmacology studies.

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
CAS No. 1767-88-0
Cat. No. B154622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylmoramide
CAS1767-88-0
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(CCN2CCOCC2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H30N2O2/c27-23(26-14-7-8-15-26)24(21-9-3-1-4-10-21,22-11-5-2-6-12-22)13-16-25-17-19-28-20-18-25/h1-6,9-12H,7-8,13-20H2
InChIKeyJRPANCYSRUEJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylmoramide (CAS 1767-88-0): A Non-Marketed Synthetic Opioid of the Moramide Class for Forensic and Research Applications


Desmethylmoramide (DMM; CAS 1767-88-0) is a synthetic opioid analgesic of the moramide class [1]. Its chemical name is 4-(morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one, and its molecular formula is C₂₄H₃₀N₂O₂ [2]. As a structural analogue of both methadone and its archetype dextromoramide, the active (+)-isomer of moramide, DMM was synthesized and characterized in the late 1950s but was never advanced to clinical use or commercial marketing [3]. Despite its historical origins, DMM has recently resurfaced as a new synthetic opioid (NSO) on recreational drug markets, generating renewed scientific interest in its metabolic profile, receptor pharmacology, and analytical characterization for forensic toxicology and clinical research purposes [4]. This compound is now available as an analytical reference standard for research and forensic applications .

Why Desmethylmoramide Cannot Be Substituted with Dextromoramide, Methadone, or Dipyanone in Research Applications


Generic substitution within the moramide class is scientifically unsound due to marked differences in opioid receptor activation potency, metabolic pathways, and in vivo analgesic activity. Desmethylmoramide (DMM) exhibits a µ-opioid receptor (MOR) EC₅₀ of 1335 nM, which is approximately 26-fold less potent than methadone (EC₅₀=50.3 nM) and over 33-fold less potent than the structurally related NSO dipyanone (EC₅₀=39.9 nM) [1]. These quantitative receptor activation differences preclude any assumption of functional equivalence. Furthermore, DMM's metabolic fate diverges from that of its archetype dextromoramide: while both compounds undergo morpholine ring hydroxylation and N-oxidation, phenyl ring hydroxylation is uniquely absent in DMM [2]. Critically, the parent compound DMM is barely detectable in rat urine 24 hours post-administration, requiring reliance on hydroxy and dihydroxy metabolites for screening purposes [3]. For researchers requiring a methadone-class compound with a distinct combination of lower MOR potency, differential metabolism, and the practical necessity of metabolite-based detection workflows, DMM represents a structurally defined and non-interchangeable tool that cannot be approximated by its more potent analogs.

Quantitative Evidence Guide: Desmethylmoramide vs. Comparators in MOR Activation, Analgesic Activity, and Metabolism


In Vitro µ-Opioid Receptor Activation: Desmethylmoramide Is 26-Fold Less Potent than Methadone

In a β-arrestin 2 recruitment assay, desmethylmoramide demonstrated a µ-opioid receptor (MOR) EC₅₀ of 1335 nM (Emax=126% relative to hydromorphone), whereas methadone exhibited an EC₅₀ of 50.3 nM (Emax=152%) [1]. The structurally related NSO dipyanone showed an EC₅₀ of 39.9 nM (Emax=155%), making desmethylmoramide approximately 33-fold less potent than dipyanone [1]. This quantitative potency differential indicates that desmethylmoramide activates MOR with substantially lower efficiency than its methadone-class counterparts.

µ-opioid receptor β-arrestin 2 recruitment potency comparison new synthetic opioids

In Vivo Analgesic Activity: Desmethylmoramide Exhibits Potency Slightly Lower than Morphine

Early pharmacological studies established desmethylmoramide's in vivo analgesic activity relative to morphine hydrochloride. Desmethylmoramide (designated R530) demonstrated subcutaneous ED₅₀ values of 13.6 mg/kg in mice and 31.5 mg/kg in rats, compared to morphine hydrochloride ED₅₀ values of 12.0 mg/kg and 15.0 mg/kg, respectively [1]. The oral ED₅₀ in mice was 63.0 mg/kg for desmethylmoramide versus 68.0 mg/kg for morphine hydrochloride [1]. These data position desmethylmoramide as possessing analgesic activity comparable to but consistently slightly lower than morphine across both routes and species.

analgesic ED50 in vivo pharmacology mouse model rat model

Metabolic Fate Divergence: Phenyl Ring Hydroxylation Absent in Desmethylmoramide

Metabolic profiling of desmethylmoramide (DMM) using rat and pooled human liver S9 fraction incubations revealed five metabolites resulting from pyrrolidine ring or morpholine ring hydroxylation and combinations thereof, plus an N′,N-bisdesalkyl metabolite [1]. In direct comparison to its archetype dextromoramide (DXM), DMM exhibited a key metabolic divergence: morpholine ring hydroxylation and N-oxidation were common to both compounds, but phenyl ring hydroxylation was detected for DXM and entirely absent for DMM [2]. Additionally, 24 h pooled rat urine analysis identified hydroxy and dihydroxy metabolites as the most abundant excretion products, while the parent compound DMM was barely detectable [3].

metabolism HPLC-HRMS/MS toxicological screening urinary metabolites

Analytical Reference Standard Availability and Physicochemical Identity

Desmethylmoramide (CAS 1767-88-0; molecular formula C₂₄H₃₀N₂O₂; molecular weight 378.5 g/mol) is commercially available as an analytical reference standard for research and forensic applications . Solubility data indicate dissolution in DMF, DMSO, and ethanol at 30 mg/mL [1]. The compound is typically supplied as a solid at room temperature with recommended storage at -20°C . While no direct quantitative comparator is applicable to this foundational characterization evidence, this information establishes the essential procurement specifications required for laboratory acquisition and handling.

analytical standard forensic chemistry reference material chemical characterization

Class-Level Structural Relationship to Methadone and Dextromoramide with Distinct NSO Emergence

Desmethylmoramide belongs to the methadone structural class and is an archetype analog of dextromoramide, the active (+)-isomer of racemic moramide [1]. Unlike methadone (clinically approved for opioid use disorder and pain management) and dextromoramide (marketed as Palfium), desmethylmoramide was never marketed and has only recently appeared on recreational drug markets as a new synthetic opioid (NSO) [2]. This combination of established chemical class membership with novel market emergence distinguishes DMM from its well-characterized, clinically established class counterparts.

new synthetic opioids structural analog methadone class forensic emergence

Early Pharmacological Development: Janssen et al. 1957 Original Series Characterization

The original 1957 study by Janssen and Jageneau characterized desmethylmoramide (designated R530) as part of a new series of potent analgesics [1]. In that foundational work, the analgesic activity of DMM was described as slightly lower than that of morphine in mice and rats and approximately one-third that of methadone [2]. This historical benchmark provides context for understanding DMM's position within the broader moramide and methadone structural families.

historical pharmacology Janssen analgesic series structure-activity

Desmethylmoramide (CAS 1767-88-0): Optimal Research and Industrial Application Scenarios


Forensic Toxicology: Development of Metabolite-Based Urinary Screening Methods

Based on evidence that desmethylmoramide parent compound is barely detectable in urine 24 hours post-administration, while hydroxy and dihydroxy metabolites are the most abundant excretion products [1], forensic toxicology laboratories should prioritize the development of targeted LC-HRMS/MS methods that include these specific metabolites rather than relying on parent DMM detection. The documented absence of phenyl ring hydroxylation in DMM metabolism, in contrast to dextromoramide where this pathway is present , provides an additional discriminatory marker for distinguishing DMM exposure from related moramide-class opioids in forensic casework.

Pharmacological Research: Low-Potency µ-Opioid Receptor Probe

For in vitro pharmacology studies requiring a µ-opioid receptor (MOR) agonist with substantially lower potency than methadone (EC₅₀=1335 nM vs. 50.3 nM) [1], desmethylmoramide offers a well-characterized reference compound with defined receptor activation parameters. Its 26-fold lower potency enables experimental designs where methadone's high efficacy would produce ceiling effects or confound dose-response relationships. Additionally, its β-arrestin 2 recruitment profile (Emax=126%) [1] provides a benchmark for biased signaling studies comparing MOR agonists with varying efficacy profiles.

Chemical and Analytical Reference Standard Procurement

Desmethylmoramide (CAS 1767-88-0) is commercially available as an analytical reference standard with defined physicochemical specifications: molecular weight 378.5 g/mol, solubility 30 mg/mL in DMF, DMSO, and ethanol, and recommended storage at -20°C [1]. These specifications support laboratory procurement for method validation, instrument calibration, and reference material qualification. The compound's established CAS registry number and structural characterization facilitate unambiguous identification in chemical inventories and regulatory documentation.

NSO Surveillance and Regulatory Monitoring

Given desmethylmoramide's recent emergence as a new synthetic opioid (NSO) on recreational drug markets despite never having been clinically marketed [1], public health and drug monitoring agencies can utilize this compound as a case study in NSO evolution from historical pharmaceutical research. Its structural relationship to methadone and dextromoramide, combined with its distinct pharmacological and metabolic profile, makes it relevant for early warning systems tracking the appearance of novel methadone-class analogs in seized materials and biological specimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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